

PKI-402 Overview and Mechanism of Action

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Compound Focus: Pki-402

CAS No.: 1173204-81-3

Cat. No.: S548413

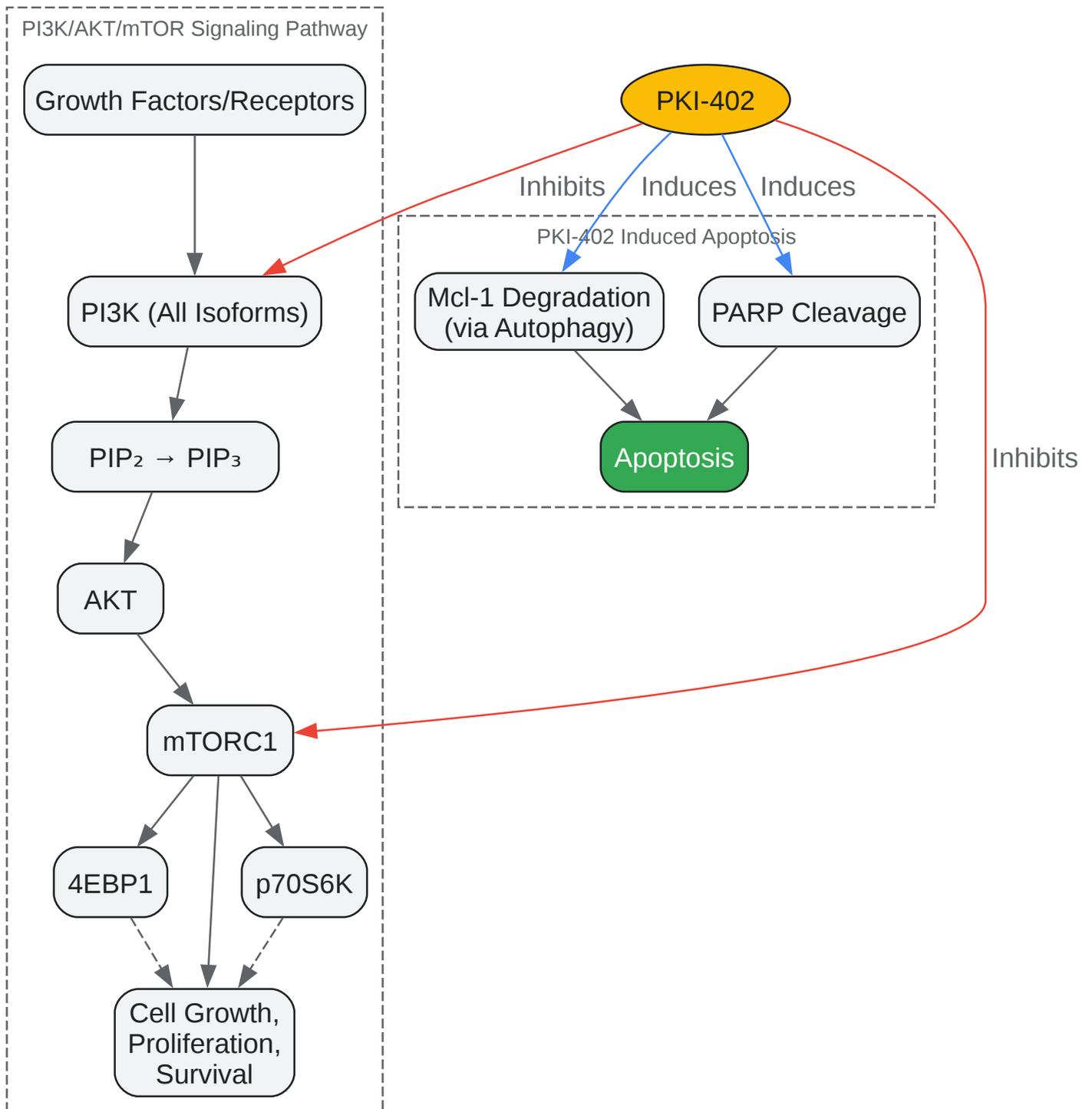
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PKI-402 is a potent, selective, reversible, and ATP-competitive dual inhibitor targeting all class I phosphoinositide 3-kinase (PI3K) isoforms and mTOR. Its mechanism of action and key chemical characteristics are summarized below [1] [2] [3]:

Property	Description
Primary Target	Dual Pan-PI3K and mTOR inhibitor
Molecular Weight	570.65 [1] [2] [3]
CAS Number	1173204-81-3 [1] [2] [3]
Chemical Formula	C ₂₉ H ₃₄ N ₁₀ O ₃ [1] [2] [3]
Mechanism	Potently inhibits PI3K $\alpha/\beta/\gamma/\delta$ and mTOR, disrupting the PI3K/AKT/mTOR signaling pathway. Also effective against PI3K α mutants E545K and H1047R [1] [4] [5].
Cellular Outcome	Induces growth inhibition and apoptosis in various human tumor cell lines [1] [3].

The following diagram illustrates the primary signaling pathway targeted by **PKI-402** and its key effects leading to apoptosis:

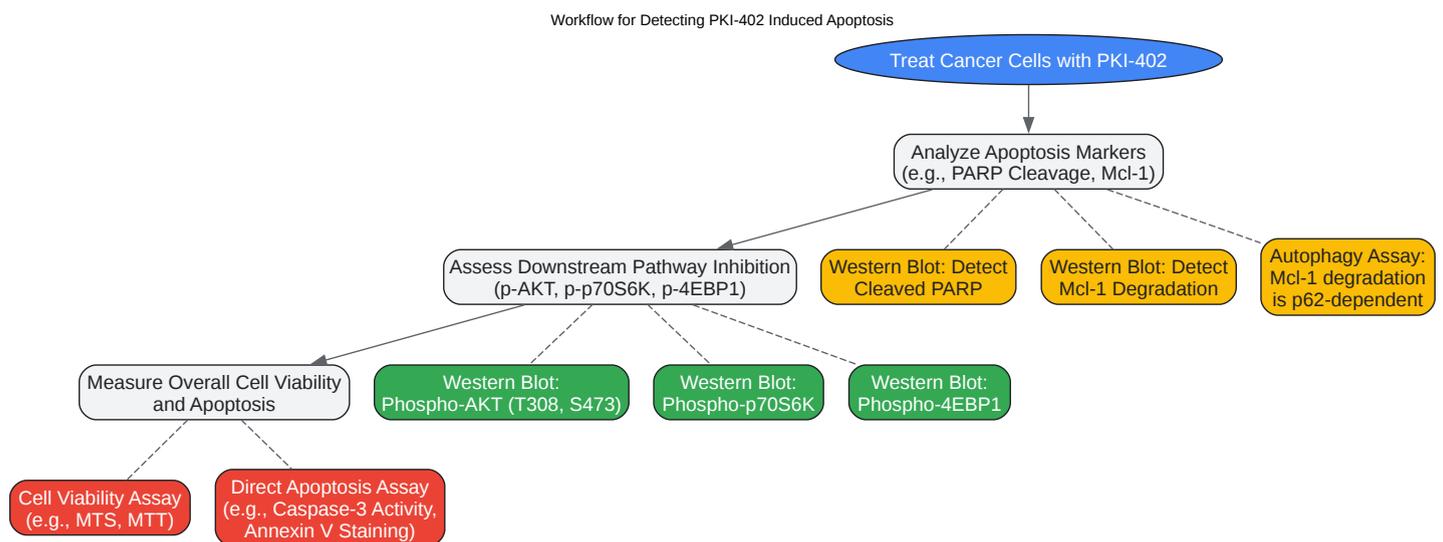
PKI-402 Inhibits PI3K/mTOR Pathway and Induces Apoptosis



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Methods for Detecting Apoptosis

Researchers can detect **PKI-402**-induced apoptosis using several methods, with key markers and their relationships shown in the workflow below:



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Key Markers and Detection Assays

- **Cleaved PARP Detection by Western Blot:** **PKI-402** treatment induces **cleaved poly(ADP-ribose) polymerase (PARP)**, a definitive marker of apoptosis. In the breast cancer cell line MDA-MB-361, less than 10% of cells remained viable after 24 hours of exposure to 0.3 μM **PKI-402**, accompanied by the appearance of cleaved PARP [1] [3].

- **Mcl-1 Degradation via Autophagy:** **PKI-402** disrupts the balance of Bcl-2 family proteins by degrading the anti-apoptotic protein **Mcl-1 through autophagy**. The autophagy receptor protein **p62** binds to Mcl-1 via its ubiquitin-associated domain to mediate this degradation [4] [5].
- **Downstream Pathway Inhibition:** Confirmation of target engagement is shown by the inhibition of phosphorylation of PI3K/mTOR effector proteins [1] [3].

Quantitative Data on PKI-402 Activity

The potency of **PKI-402** has been quantified across various experimental models, providing reference data for researchers.

In Vitro Enzymatic Inhibition (IC₅₀ Values)

The table below shows the half-maximal inhibitory concentration of **PKI-402** against its primary targets in cell-free assays [1] [2] [3].

Target	IC ₅₀ (nM)
PI3K α	2 nM
mTOR	3 nM
PI3K α Mutant (H1047R)	3 nM
PI3K α Mutant (E545K)	3 nM
PI3K β	7 nM
PI3K δ	14 nM
PI3K γ	16 nM

Cellular Activity (IC₅₀ Values)

This table summarizes the activity of **PKI-402** in various cellular models [1] [2] [3].

Cell Line / Assay Type	IC ₅₀	Description
SF9 insect cells	1 nM	Inhibition of human PI3K α (Fluorescence Polarization Assay)
MDA-MB-361 cells	5 nM	Inhibition of Akt T308 phosphorylation (Western Blot)
MDA-MB-361 cells	6-8 nM	Growth inhibition / Cytotoxicity (72-hour assay)
PC-3 cells	21 nM	Growth inhibition / Cytotoxicity (72-hour assay)

Detailed Experimental Protocols

Protocol 1: Detecting Apoptosis Markers by Western Blotting

This protocol is adapted from referenced studies to analyze key markers like cleaved PARP and Mcl-1 [1] [4] [3].

- **1. Cell Culture and Treatment:**

- Culture relevant cancer cell lines (e.g., MDA-MB-361 for breast cancer, SKOV3 or A2780 for ovarian cancer).
- Treat cells with **PKI-402**. A range of concentrations (e.g., 0.001 - 1 μ M) is recommended to establish a dose-response. Include a DMSO vehicle control.
- Typical incubation times are **4 hours** for analyzing phosphorylation changes (e.g., p-AKT) and **24 hours** for detecting apoptosis markers (cleaved PARP, Mcl-1 degradation).

- **2. Protein Extraction and Quantification:**

- Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a standard assay like Bradford or BCA.

- **3. Western Blotting:**

- Separate equal amounts of protein (e.g., 20-30 μ g) by SDS-PAGE (e.g., 4-12% Bis-Tris gel).
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
- Incubate with primary antibodies overnight at 4°C.

- **Key Antibodies:** Cleaved PARP, Mcl-1, p-AKT (Ser473 and Thr308), p-p70S6K, p-4EBP1, and corresponding total proteins/loading controls (e.g., β -Actin, GAPDH).
- Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect signals using a chemiluminescent substrate (e.g., ECL Prime) and imaging system.

Protocol 2: Cell Viability and Growth Inhibition Assay

This protocol measures the overall cytotoxic effect of **PKI-402** after prolonged exposure [1] [3].

• 1. Cell Seeding and Treatment:

- Seed cells in 96-well plates at a density determined by their growth characteristics.
- After 24 hours, treat cells with a serial dilution of **PKI-402** across the plate. A final concentration range of 0.1 nM to 10 μ M is often suitable.
- Each concentration and the DMSO control should be tested in multiple replicates (e.g., n=3-6).

• 2. Incubation and Assay:

- Incubate the treated cells for **72 hours**.
- Measure cell viability using a colorimetric assay like **CellTiter 96 AQueous One Solution (MTS)**.
- Add the reagent directly to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a plate reader.

• 3. Data Analysis:

- Calculate the percentage of cell viability relative to the DMSO control group.
- Use non-linear regression analysis to determine the **IC₅₀** value (the concentration that inhibits cell growth by 50%).

Key Research Insights

- **Schedule-Dependent Radiosensitization:** Research in gastroenteropancreatic neuroendocrine tumors suggests that administering a PI3K/mTOR inhibitor like PF-04691502 **48 hours after radiotherapy** significantly increased apoptosis compared to either treatment alone. This indicates that the timing of **PKI-402** administration in combination therapy is critical and should be optimized [6].

- **Tumor-Specific Apoptosis with Minimal Normal Tissue Effect:** In vivo studies show that a single 100 mg/kg dose of **PKI-402** in mouse models suppressed Akt phosphorylation and induced cleaved PARP in MDA-MB-361 tumors. Crucially, these effects were minimal in normal heart and lung tissues, suggesting a favorable therapeutic window [1] [3].

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